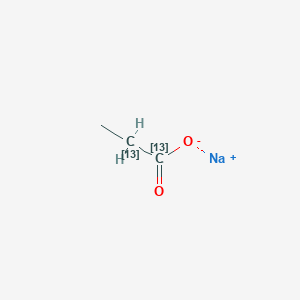

Sodium propionate-1,2-13C2

Description

The exact mass of the compound Sodium propionate-1,2-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium propionate-1,2-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium propionate-1,2-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(1,2-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-MEFQWSPQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635690 | |

| Record name | Sodium (1,2-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83587-75-1 | |

| Record name | Sodium (1,2-~13~C_2_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83587-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanistic Guide: Mitochondrial Metabolism of Sodium Propionate-1,2-13C2

Executive Summary

Sodium Propionate-1,2-13C2 is a high-precision stable isotope tracer used to interrogate mitochondrial anaplerosis, tricarboxylic acid (TCA) cycle flux, and gluconeogenesis. Unlike uniformly labeled glucose ([U-13C6]Glucose), which enters the TCA cycle primarily via Acetyl-CoA, propionate enters via Succinyl-CoA , bypassing the early oxidative steps of the cycle.

This entry point makes it a critical tool for researchers studying:

-

Anaplerotic Flux: The replenishment of TCA intermediates, essential in hepatocytes and rapidly dividing cancer cells.

-

B12-Dependent Pathways: The functional integrity of Methylmalonyl-CoA Mutase (MUT).[1][2][3]

-

Gluconeogenesis: Tracing carbon flow from anaplerotic substrates to glucose.

This guide details the biochemical fate of the 1,2-13C2 label, the resulting isotopologue distributions, and a validated experimental workflow for mitochondrial metabolic flux analysis.

Mechanistic Core: Carbon Fate Mapping[4]

Understanding the specific propagation of the 13C label is the foundation of accurate data interpretation. The unique feature of [1,2-13C2]propionate is its transformation into [1,3-13C2]Succinyl-CoA , which subsequently scrambles in the symmetric TCA intermediates.

The Propionate Oxidation Pathway

Propionate metabolism occurs in the mitochondrial matrix via the sequences of carboxylation, epimerization, and isomerization.

-

Activation: Propionate is converted to Propionyl-CoA by Propionyl-CoA Synthetase. The carbon skeleton (C3-C2-C1) and label (C1, C2) are preserved.[4][5]

-

Carboxylation (PCC): Propionyl-CoA Carboxylase adds an unlabeled bicarbonate (HCO3-) to the

-carbon (C2). -

Isomerization (MUT): Methylmalonyl-CoA Mutase (B12-dependent) catalyzes a carbon skeleton rearrangement. The carbonyl-SCoA group (C1) migrates to the methyl carbon (C3).

-

Mechanism: Free radical rearrangement.

-

Transformation: The labeled C1 (CO-SCoA) moves to the unlabeled C3 (Methyl). The labeled C2 becomes a methylene group.

-

Product: Succinyl-CoA [1,3-13C2] .

-

TCA Cycle Propagation and Scrambling

Once Succinyl-CoA [1,3-13C2] enters the TCA cycle, it is converted to Succinate.

-

Symmetry Breaker: Succinate is a symmetric molecule. The enzyme Succinate Dehydrogenase cannot distinguish between the C1 and C4 carboxyls.

-

Result: The [1,3-13C2]Succinate is rotationally equivalent to [2,4-13C2]Succinate.

-

Fumarate/Malate/Oxaloacetate (OAA): These pools become a 50:50 mixture of isotopomers labeled at positions (1,3) and (2,4) .

-

Citrate Formation: Condensation with unlabeled Acetyl-CoA yields Citrate (M+2).

-

Oxidative Decarboxylation: In the subsequent steps (IDH and

-KGDH), the carboxyl carbons derived from OAA are lost as CO2.-

Since the OAA pool contains labels at carboxyls (C1 or C4) and internal carbons (C3 or C2), the loss of carboxyls results in the loss of one 13C atom per molecule in the first turn.

-

Signature: Transition from M+2 (Succinate/Malate/Citrate) to M+1 (

-Ketoglutarate/Succinate 2nd gen).

-

Pathway Visualization

The following diagram illustrates the carbon atom transitions and the specific generation of M+2 and M+1 isotopologues.

Caption: Carbon fate map of Propionate-1,2-13C2 showing the generation of [1,3-13C2]Succinyl-CoA and subsequent scrambling in the TCA cycle.

Experimental Protocol: Mitochondrial Flux Analysis

This protocol is designed for adherent mammalian cells (e.g., HepG2, C2C12, HEK293) but can be adapted for isolated mitochondria.

Reagents & Preparation

-

Stock Solution: Prepare 500 mM in PBS, filter sterilize (0.22 µm). Store at -20°C.

-

Culture Medium: DMEM lacking glucose and glutamine (for strict flux analysis) or standard DMEM (for tracer tracing), supplemented with 10% dialyzed FBS.

Workflow Steps

| Step | Action | Critical Technical Note |

| 1. Seeding | Seed cells in 6-well plates (approx. 5x10^5 cells/well). Culture until 70-80% confluence. | Over-confluence alters mitochondrial dynamics and contact inhibition signaling. |

| 2. Wash | Wash cells 2x with warm PBS. | Removes residual unlabeled metabolites from standard media. |

| 3. Pulse | Add medium containing 1-5 mM Sodium Propionate-1,2-13C2 . | 1-2 mM is physiological for liver models; 5 mM ensures saturation for flux calculation. |

| 4. Incubation | Incubate for 24 hours (Steady State) or 0-60 mins (Dynamic Flux). | Steady state is preferred for total anaplerotic contribution analysis. |

| 5. Quench | Rapidly aspirate medium. Wash 1x with ice-cold saline. Add 80% Methanol (-80°C) immediately. | Metabolism must be stopped instantly to prevent turnover during harvest. |

| 6. Extraction | Scrape cells, transfer to tubes. Vortex. Freeze-thaw (LN2 / 37°C) 3x. Centrifuge at 15,000 x g for 10 min at 4°C. | The freeze-thaw cycle ensures complete rupture of mitochondrial membranes. |

| 7. Drying | Transfer supernatant to glass vial. Evaporate under N2 stream or SpeedVac. | Ensure samples are completely dry before derivatization. |

| 8. Derivatization | Add MOX (Methoxyamine HCl in pyridine) then MTBSTFA (with 1% TBDMS). | MOX protects keto groups (OAA, |

Analytical Workflow Diagram

Caption: Step-by-step experimental workflow for 13C-propionate tracing in mammalian cells.

Data Interpretation: Mass Isotopomer Distribution (MID)

Correct interpretation relies on distinguishing the M+2 signature (direct anaplerosis) from the M+1 signature (oxidative cycling).

Expected Labeling Patterns (TBDMS Derivatives)

| Metabolite | Fragment (M-57) | Dominant Isotopologues | Interpretation |

| Succinate | m/z 289 | M+2 | Direct entry via Propionyl-CoA -> Succinyl-CoA. High M+2 indicates high anaplerotic flux. |

| Fumarate | m/z 287 | M+2 | Equilibrated with Succinate pool. |

| Malate | m/z 419 | M+2 | Direct flow from Fumarate. |

| Citrate | m/z 459 | M+2 | Condensation of M+2 OAA with unlabeled Acetyl-CoA. |

| m/z 360 | M+1 / M+2 | M+2: Loss of unlabeled CO2 (from [1,3]OAA path).M+1: Loss of labeled CO2 (from [2,4]OAA path). | |

| Glutamate | m/z 432 | M+1 / M+2 | Reflects |

Calculation of Fractional Contribution

To quantify the contribution of propionate to the Succinate pool:

Where

Applications in Drug Development

-

Mitochondrial Toxicity Screening: Drugs causing mitochondrial dysfunction (e.g., Complex I inhibitors) often suppress oxidative TCA flux. Using [1,2-13C2]propionate allows differentiation between oxidative flux (M+1 generation in later cycles) and anaplerotic entry (M+2 accumulation). A buildup of M+2 Succinate with low M+1 Glutamate suggests a block in TCA cycling downstream of Succinate.

-

Metabolic Reprogramming in Cancer: Tumors often upregulate anaplerosis to support biomass synthesis. High incorporation of propionate into Citrate (M+2) indicates that the tumor is utilizing anaplerotic substrates to fuel lipid synthesis (via Citrate export), a key vulnerability in certain cancer subtypes.

-

B12 Deficiency & MMA Models: In Methylmalonic Acidemia (MMA) research, the conversion of Propionyl-CoA to Succinyl-CoA is blocked. This tracer is the "Gold Standard" for assessing the efficacy of gene therapies or small molecule activators of MUT, evidenced by the restoration of M+2 labeling in TCA intermediates.

References

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[10] Link

-

Barshop, B. A., et al. (1991). Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism. Pediatric Research. Link

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering. Link

-

Jones, J. G., et al. (1997). Measurement of gluconeogenesis and pyruvate recycling in the rat liver: a simple analysis of glucose and glutamate isotopomers during metabolism of [1,2,3-13C3]propionate. FEBS Letters. Link

-

Sunny, N. E., et al. (2010). Mitochondrial flux and anaplerosis in the perfused rat heart: a 13C NMR study using [1,2-13C2]propionate. American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medlink.com [medlink.com]

- 4. Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon-13 nuclear magnetic resonance study of metabolism of propionate by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 丙酸钠-1,2-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 10. d-nb.info [d-nb.info]

Metabolic Fate of 1,2-13C2 Propionate in Gluconeogenesis: A Technical Guide

This technical guide details the metabolic fate of 1,2-13C2 labeled propionate in gluconeogenesis, designed for researchers utilizing stable isotope tracing for metabolic flux analysis (MFA).

Executive Summary

Propionate is a critical anaplerotic substrate that enters the TCA cycle at the level of succinyl-CoA.[1][2][3] The use of sodium propionate [1,2-13C2] as a tracer offers a unique analytical advantage over uniformly labeled variants: it allows for the precise discrimination between oxidative TCA cycling and direct gluconeogenic flux due to the specific scrambling and decarboxylation events that occur between succinyl-CoA and phosphoenolpyruvate (PEP).

This guide delineates the carbon atom transitions, the randomization logic within the TCA cycle, and the resulting isotopomer distributions in glucose, providing a robust framework for experimental design and data interpretation.

Part 1: Biochemistry of Propionate Entry & Carbon Mapping

The Anaplerotic Entry

Unlike pyruvate, which enters the TCA cycle via Acetyl-CoA (C2) or Oxaloacetate (C4), propionate (C3) enters via Succinyl-CoA (C4) . This pathway requires carboxylation and a vitamin B12-dependent rearrangement.[4]

The Pathway Logic:

-

Activation: Propionate

Propionyl-CoA (via Propionyl-CoA Synthetase). -

Carboxylation: Propionyl-CoA + HCO3⁻

D-Methylmalonyl-CoA (via Propionyl-CoA Carboxylase - PCC).[5] -

Epimerization: D-Methylmalonyl-CoA

L-Methylmalonyl-CoA (via Epimerase). -

Rearrangement: L-Methylmalonyl-CoA

Succinyl-CoA (via Methylmalonyl-CoA Mutase).

Carbon Atom Transitions (The "Scrambling" Effect)

The critical technical detail for 1,2-13C2 propionate is the carbon skeleton rearrangement catalyzed by Methylmalonyl-CoA Mutase .

-

Input: Propionate labeled at C1 (Carboxyl) and C2 (Alpha).

-

Intermediate: Methylmalonyl-CoA retains the C1-C2 bond. The label is on the Carbonyl-CoA (C1) and the Alpha-carbon (C2). The methyl group (C3) is unlabeled.

-

The Mutase Shift: The enzyme migrates the -CO-S-CoA group (C1) to the methyl carbon (C3).

-

Result: The C1-C2 bond is broken.

-

Succinyl-CoA Labeling: The label ends up on the C1 (Thioester) and C3 (Methylene) positions.

-

Note: This results in a 1,3-labeling pattern on the succinyl moiety, distinct from the 1,2-input.[6]

-

TCA Cycle Scrambling & PEPCK Decarboxylation

Once Succinyl-CoA enters the TCA cycle, it is converted to Succinate. Because Succinate is a symmetric dicarboxylic acid, the orientation of the molecule is randomized relative to the enzyme active sites downstream.

-

Symmetry: 1,3-labeled Succinyl-CoA becomes Succinate labeled at a Carboxyl and a Methylene. Due to rotational symmetry, this population is chemically indistinguishable but leads to two distinct isotopomers of Oxaloacetate (OAA).

-

OAA Populations (50/50 Mix):

-

Population A: Labeled at C1 (Carboxyl) and C3 (Methylene).

-

Population B: Labeled at C2 (Ketone) and C4 (Beta-Carboxyl).

-

-

The PEPCK Filter: Phosphoenolpyruvate Carboxykinase (PEPCK) decarboxylates OAA to form PEP.[7][8][9][10] Crucially, PEPCK removes the C4 carboxyl group of OAA.

The Fate of the Label:

-

From Population A (C1/C3 labeled): C4 is unlabeled and lost. PEP retains labels at C1 (Carboxyl) and C3 (Phospho-enol). Result: Double Label (M+2).

-

From Population B (C2/C4 labeled): C4 is labeled and lost. PEP retains label only at C2. Result: Single Label (M+1).

Part 2: Visualization of Carbon Fate

The following diagram illustrates the atom mapping and the "loss of label" phenomenon during the transition from OAA to PEP.

Caption: Carbon atom transition map showing the breakage of the C1-C2 bond by Mutase and the subsequent divergence into M+1 and M+2 isotopomers due to OAA symmetry and PEPCK decarboxylation.

Part 3: Experimental Protocol (Hepatocyte Model)

This protocol is designed for primary hepatocytes or perfused liver models to assess gluconeogenic flux.

Reagents & Standards

-

Tracer: Sodium Propionate [1,2-13C2] (99% enrichment).

-

Media: Glucose-free, Pyruvate-free DMEM (or Krebs-Henseleit buffer for perfusion).

-

Quenching Agent: Cold Methanol (-80°C).

-

Derivatization: MOX-TBDMS (Methoxyamine HCl + MTBSTFA) for GC-MS analysis.

Workflow

-

Starvation Phase:

-

Wash cells 2x with PBS.

-

Incubate in glucose-free media for 60 minutes to deplete glycogen reserves.

-

-

Tracer Incubation:

-

Introduce media containing 2 mM Sodium Propionate [1,2-13C2] .

-

Optional: Add unlabeled lactate (10 mM) if assessing contribution relative to total gluconeogenesis.

-

Incubate for 2–4 hours (steady state is usually reached by 2 hours in monolayers).

-

-

Metabolism Quenching:

-

Rapidly aspirate media.

-

Immediately add 80% MeOH (-80°C) to the plate.

-

Scrape cells on dry ice.

-

-

Extraction & Derivatization:

-

Biphasic extraction (MeOH/Chloroform/Water) to separate polar metabolites.

-

Dry the aqueous phase under nitrogen.

-

Derivatize with MOX (30°C, 90 min) followed by MTBSTFA (70°C, 60 min).

-

Part 4: Data Interpretation & Analysis[11]

Mass Spectrometry (GC-MS)

Focus on the Glucose (penta-O-TMS or MOX-TBDMS) and Malate fragments.

-

Malate Analysis:

-

Monitor the M+2 isotopomer. Since Malate equilibrates with Fumarate (symmetric), the M+2 enrichment in Malate reflects the entry of the succinyl-CoA tracer.

-

-

Glucose Analysis:

-

M+1 Enrichment: Indicates flux through the "scrambled" OAA population where the label was lost at PEPCK.

-

M+2 Enrichment: Indicates flux through the OAA population where labels were retained.

-

Ratio (M+1)/(M+2): In a simplified single-turn model, this ratio approaches 1:1. Deviations indicate extensive TCA cycling (exchange flux) or dilution from endogenous unlabeled substrates.

-

Calculating Fractional Enrichment

Calculate the Mass Isotopomer Distribution (MID) vector for Glucose:

Correct for natural abundance using a matrix-based correction algorithm (e.g., using the isoCor or Isotopomer packages in Python/R).

Self-Validation Check

To ensure the system is working:

-

Check Lactate: If gluconeogenesis is active, newly synthesized glucose will be partially converted to lactate via glycolysis. The lactate M+1/M+2 ratio should mirror the PEP pool.

-

Check Glutamate: Glutamate equilibrates with Alpha-Ketoglutarate. Since Propionate enters after Alpha-Ketoglutarate (at Succinyl-CoA), Glutamate labeling will only occur via reverse flux (minimal) or after a full turn of the TCA cycle (Citrate

Alpha-KG). High early labeling of Glutamate indicates reverse flux or high TCA cycling rates.

References

-

Jones, J. G., et al. (1998). "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism. Link[11]

-

Burgess, S. C., et al. (2007). "Metabolic flux analysis in the heart: the role of 13C-propionate." Methods in Molecular Biology. Link

-

Landau, B. R., et al. (1993). "Isotopomer studies of gluconeogenesis and the Krebs cycle with 13C-labeled lactate." Journal of Biological Chemistry. Link

-

London, R. E. (1988). "Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli." Journal of Bacteriology. (Provides fundamental mechanism of propionate scrambling). Link

-

Antoniewicz, M. R. (2018).[12] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.[12] Link

Sources

- 1. Reactome | Propionyl-CoA catabolism [reactome.org]

- 2. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. medlink.com [medlink.com]

- 5. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 6. Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial isoform of phosphoenolpyruvate carboxykinase (PEPCK-M) and glucose homeostasis: has it been overlooked? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural Insights into the Mechanism of Phosphoenolpyruvate Carboxykinase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Sodium propionate-1,2-13C2 chemical structure and isotopic enrichment properties

Chemical Structure, Isotopic Properties, and Metabolic Flux Applications

Executive Summary

Sodium Propionate-1,2-13C2 is a high-precision stable isotope tracer designed for resolving complex metabolic fluxes in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and anaplerotic pathways. Unlike single-carbon labels, the dual-labeling at the C1 (carboxyl) and C2 (

Part 1: Chemical Architecture & Isotopic Physics

Chemical Identity

Sodium Propionate-1,2-13C2 is the sodium salt of propionic acid where the carboxyl carbon and the adjacent methylene carbon are substituted with the stable isotope Carbon-13 (

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~98.05 g/mol (vs. 96.06 g/mol unlabeled) |

| Isotopic Enrichment | |

| Appearance | White crystalline powder, hygroscopic |

| Solubility | Freely soluble in water (>1 g/mL), soluble in ethanol |

| CAS Number | 83587-75-1 (Salt form) |

NMR Spectral Properties (The "Doublet" Signature)

The defining feature of this tracer is the scalar spin-spin coupling (

-

Coupling Constant (

): Approximately 52–55 Hz . -

Analytical Utility: In

C-NMR, the intact tracer appears as a distinct doublet. If the C1-C2 bond is cleaved or separated by metabolic rearrangement (e.g., via Methylmalonyl-CoA Mutase), this doublet collapses into a singlet (or a different coupling pattern), providing a binary readout for pathway flux.

Figure 1: Chemical structure highlighting the C1-C2 isotopic bond responsible for the characteristic NMR doublet.

Part 2: Metabolic Tracing Utility[2]

The Anaplerotic Pathway

Propionate enters the TCA cycle via the propionyl-CoA carboxylase (PCC) pathway. This is a critical anaplerotic route, distinct from Acetyl-CoA entry, making it vital for studying mitochondrial dysfunction and gluconeogenesis.

Carbon Fate & The "Scrambling" Effect

A common misconception is that the 1,2-label remains adjacent. In the mammalian pathway, the Methylmalonyl-CoA Mutase reaction rearranges the carbon skeleton, separating the C1 and C2 labels.

-

Entry: Propionate (1,2-

C) -

Carboxylation: Forms Methylmalonyl-CoA (Labels on Carbonyl and

-carbon). -

Rearrangement (Mutase): The enzyme migrates the -CO-SCoA group to the methyl carbon.

-

Result: The C1 label (Carbonyl) and C2 label (Methylene) become separated by the original methyl carbon.

-

Product:[1,3-

C

-

-

TCA Cycle Scrambling: Succinyl-CoA converts to Succinate. Because Succinate is a symmetric molecule, the enzyme Succinate Dehydrogenase cannot distinguish "ends."

-

Result: The label randomizes, creating a pool of Succinate, Fumarate, and Malate that is a 50:50 mixture of isotopomers.

-

Why use 1,2-13C2 over 1-13C?

-

Mass Spectrometry (MIDA): It produces an M+2 mass shift, which is further removed from natural abundance background (M+0 and M+1) than a single label, improving signal-to-noise ratio in low-enrichment samples.

-

Pathway Discrimination: The loss of the 55 Hz coupling (transition from 1,2-coupling to 1,3-separation) in NMR specifically proves flux through the Mutase pathway, distinguishing it from alternative microbial pathways (e.g., Methylcitrate cycle) where bond integrity might be preserved differently.

Figure 2: Metabolic fate mapping showing the separation of labels at the Mutase step.

Part 3: Experimental Protocols

Preparation of Tracer Solution (In Vivo Infusion)

Objective: Prepare a sterile, pyrogen-free 200 mM stock for jugular/tail vein infusion in rodent models.

-

Calculation:

-

Target Concentration: 200 mM.

-

MW: 98.05 g/mol .[4]

-

For 10 mL: Weigh

.

-

-

Dissolution:

-

Weigh ~196 mg of Sodium Propionate-1,2-13C2 into a sterile vial.

-

Add 8 mL of sterile physiological saline (0.9% NaCl).

-

Vortex gently until fully dissolved (propionate is highly soluble; vigorous vortexing is unnecessary and may introduce bubbles).

-

Adjust pH to 7.4 using trace HCl or NaOH if necessary (Propionate solutions are naturally slightly alkaline).

-

Bring final volume to 10 mL.

-

-

Sterilization:

-

Pass the solution through a 0.22

m PVDF or PES syringe filter into a sealed, sterile crimp-top vial.

-

-

Storage:

-

Store at 4°C for up to 1 week. For long-term, aliquot and freeze at -20°C.

-

Sample Extraction for MS/NMR

Context: Extraction from plasma or tissue (Liver/Heart).

-

Quenching: Rapidly freeze tissue in liquid nitrogen (clamp method preferred) to stop metabolism.

-

Extraction (Biphasic):

-

Homogenize tissue in Methanol:Water (1:1) .

-

Add Chloroform (Final ratio MeOH:Water:CHCl3 = 1:1:1).

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Top Layer (Polar): Contains TCA intermediates (Succinate, Malate) and Glucose. Use for Propionate tracing analysis.

-

Bottom Layer (Non-polar): Lipids.

-

-

Derivatization (For GC-MS):

-

Dry the polar layer under nitrogen flow.

-

Derivatize with MOX-TBDMS (Methoxyamine + tert-butyldimethylsilyl) to stabilize carboxylic acids for GC separation.

-

Part 4: Data Analysis & Interpretation[5]

Mass Isotopomer Distribution Analysis (MIDA)

When analyzing MS data, correct for natural abundance (NA) using a matrix inversion method.

| Observed Ion | Origin | Interpretation |

| M+0 | Unlabeled | Endogenous synthesis / Pre-existing pool |

| M+1 | Natural Abundance | Background |

| M+2 | Tracer Derived | Direct incorporation of Propionate-1,2- |

| M+3/M+4 | Recycled | Indicates multiple turns of the TCA cycle |

NMR Interpretation

-

Precursor (Propionate): Look for a doublet at ~31 ppm (C2) and ~185 ppm (C1).

. -

Product (Succinate/Fumarate):

-

If the doublet persists: Indicates contamination or non-mutase pathways.

-

If Singlets (or small long-range couplings) appear at Succinate chemical shifts: Confirms flux through Methylmalonyl-CoA Mutase (separation of labels).

-

References

-

Burgess, S. C., et al. (2007). "Flux analysis of gluconeogenesis and the TCA cycle in the liver." Methods in Molecular Biology. [Link]

-

Duke University NMR Center. Coupling Constants: General 13C-13C Values. [Link]

-

Jones, J. G., et al. (1998). "Use of [U-13C]propionate to assess the contribution of the TCA cycle to gluconeogenesis." American Journal of Physiology. [Link]

-

London, R. E. (1988). "13C labeling in studies of metabolic regulation." Progress in NMR Spectroscopy. (Reference for Mutase label scrambling mechanisms). [Link]

Sources

Methodological & Application

Preparation of hyperpolarized sodium propionate-1,2-13C2 for MRI

Application Note: High-Efficiency Preparation of Hyperpolarized [1,2-13C2]Sodium Propionate for Metabolic MRI

Executive Summary & Scientific Rationale

This application note details the formulation and polarization of [1,2-13C2]Sodium Propionate , a specialized metabolic tracer for Magnetic Resonance Imaging (MRI). Unlike the commonly used [1-13C]pyruvate, propionate specifically probes mitochondrial anaplerosis and the tricarboxylic acid (TCA) cycle entry via succinyl-CoA, bypassing the pyruvate dehydrogenase (PDH) complex.

Why [1,2-13C2]?

The use of the dual-labeled [1,2-13C2] isotopomer is deliberate. The scalar coupling (

-

Enhanced Specificity: Distinguishing injected tracer from natural abundance background.

-

Isotopomer Analysis: Tracking the scrambling of the label through the symmetric succinate intermediate in the TCA cycle.

Key Challenges Addressed:

-

T1 Relaxation: Propionate has a shorter

(~30s at 3T) compared to pyruvate. This protocol optimizes dissolution speed and radical removal to preserve magnetization. -

Glassing: Sodium propionate is a salt and requires a glassing matrix (unlike neat pyruvic acid) to prevent crystallization during freezing.

Chemical Formulation (The "DNP Juice")[1][2]

The success of Dynamic Nuclear Polarization (DNP) relies on the formation of an amorphous glass at cryogenic temperatures (<1.5 K). Crystalline samples do not polarize efficiently.

Reagents & Materials

-

Substrate: [1,2-13C2]Sodium Propionate (Isotopic purity >99%).

-

Radical: Trityl OX063 (GE Healthcare/Oxford Instruments).[1] Reasoning: Optimized for spin transfer to carboxylate carbons.

-

Glassing Matrix: Glycerol/Water (1:1 v/v) or pure Glycerol.

-

Paramagnetic Dopant: Gadolinium chelate (e.g., ProHance/Dotarem), 50 mM stock.

Preparation Protocol (Standard 50 mg Scale)

| Component | Quantity | Final Conc. | Function |

| [1,2-13C2]Na-Propionate | 45.0 mg | ~3.0 M | Metabolic Tracer |

| Trityl Radical (OX063) | 2.2 mg | 15 mM | Electron Source for DNP |

| Gd-Chelate (50 mM stock) | 2.0 µL | 1.5 mM | Shortens solid-state buildup ( |

| Glycerol/Water (1:1) | ~40 µL | N/A | Glassing Agent |

Step-by-Step Formulation:

-

Weighing: Weigh 2.2 mg of OX063 radical into a microcentrifuge tube.

-

Solvation: Add the Glycerol/Water mixture and the Gd-chelate. Vortex thoroughly until the radical is fully dissolved (solution becomes dark green).

-

Substrate Addition: Add 45 mg of [1,2-13C2]Sodium Propionate.

-

Homogenization: Sonicate at 35°C for 10-15 minutes. Critical: The salt must be fully dissolved. If the solution appears cloudy, add small increments of water (2 µL) until clear. A cloudy sample will crystallize and fail to polarize.

-

Loading: Transfer the viscous solution (approx 70-80 µL) into the DNP sample cup (Pebble).

DNP Polarization & Dissolution

This workflow assumes the use of a standard dissolution DNP polarizer (e.g., SPINlab or Hypersense).

Polarization Parameters

-

Magnetic Field: 3.35 T (94 GHz) or 5 T (140 GHz).

-

Temperature: 1.2 – 1.4 K.

-

Microwave Frequency: Optimized to the positive polarization peak of the trityl radical (typically ~94.005 GHz at 3.35 T, but must be swept/calibrated per batch).

-

Irradiation Time: 45 – 60 minutes.

-

Solid-State Buildup: Monitor the 13C signal. Expect a time constant (

) of approx. 800–1200 seconds depending on Gd doping.

Dissolution & Neutralization

Upon reaching maximum polarization, the sample is rapidly dissolved.

-

Dissolution Media: 4.0 mL of superheated water containing 0.1 g/L EDTA (to chelate trace Gd).

-

Neutralization: Since the starting material is a salt (Sodium Propionate), no strong base (NaOH) is required . This differs from Pyruvic Acid protocols.

-

Buffer: Add 1 mL of 100 mM TRIS or HEPES buffer (pH 7.4) to the receiver vessel prior to dissolution to ensure physiological pH upon arrival.

-

Final Concentration: ~20–25 mM [1,2-13C2]Propionate (injectable).

Quality Control (QC) & Validation

Before injection into an animal or subject, the hyperpolarized solution must pass the following checks within 15 seconds.

-

Visual Inspection: Solution must be clear (no bubbles/particles).

-

Temperature: 37°C ± 2°C.

-

pH: 7.4 ± 0.2 (Use a rapid spot-check meter).

-

Radical Removal: Filter through a 0.2 µm filter or a specific radical scavenger column if clinical compliance is required.

-

Polarization Quantification:

-

Acquire a low-flip-angle (<5°) pulse-and-acquire spectrum.

-

Signature: [1,2-13C2]Propionate will appear as a doublet centered at ~185 ppm (C1) and ~31 ppm (C2).

-

Calculation: Compare signal integral to a thermal equilibrium reference (acquired later). Expected liquid-state polarization: 20–30% .

-

Metabolic Pathway & Visualization

The following diagram illustrates the DNP workflow and the specific metabolic fate of the tracer.

Caption: Workflow for hyperpolarized propionate preparation and its downstream metabolic conversion into the TCA cycle via Succinyl-CoA.

Data Acquisition Notes

-

Spectral Signature: The C1 carboxyl resonance (~185 ppm) is the primary imaging target due to its higher chemical shift anisotropy (CSA) and sensitivity. However, the C1-C2 coupling (

Hz) splits this peak. -

Sequence Choice:

-

Standard EPSI/CSI: Ensure the spectral bandwidth covers the doublet to avoid aliasing.

-

Spectral-Spatial Pulses: Design pulses to excite the entire doublet bandwidth.

-

-

Kinetic Modeling: The conversion of Propionate

Bicarbonate (via TCA cycle oxidation) is a marker of oxidative capacity. The appearance of labeled [1,2-13C2]Succinate or [1,2-13C2]Fumarate confirms anaplerotic flux.

References

-

Commentary on Propionate Metabolism

- Source: Mishkovsky, M., et al. "Hyperpolarized 13C-propionate to assess mitochondrial metabolism in vivo." Magnetic Resonance in Medicine.

- Relevance: Establishes the metabolic p

-

Link:

-

DNP Formulation & Radical Choice

-

Source: Ardenkjaer-Larsen, J. H., et al. "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR."[2] PNAS.

- Relevance: Foundational text for Trityl radical use with carboxyl

-

Link:

-

-

Relaxation Times & 1,2-Labeling

- Source: Bastiaansen, J. A. M., et al. "Hyperpolarized [1-13C]acetyl-CoA production and detection." (Contextual reference for short T1 thioesters and coupling). NMR in Biomedicine.

- Relevance: Discusses the impact of J-coupling on spectral acquisition.

-

Link:

-

General Dissolution Protocol

- Source: Wolber, J., et al. "Generating highly polarized nuclear spins in solution using dynamic nuclear polarization." Nuclear Instruments and Methods in Physics Research.

-

Relevance: Hardware and dissolution physics.[2]

-

Link:

Sources

Optimizing cell culture media with sodium propionate-1,2-13C2 supplementation

Application Note: Optimizing Cell Culture Media with Sodium Propionate-1,2-13C2 Supplementation

Abstract Metabolic flux analysis (MFA) using stable isotope tracers is the gold standard for interrogating cellular metabolism. While glucose and glutamine are the primary carbon sources for the tricarboxylic acid (TCA) cycle, propionate serves as a critical anaplerotic substrate, particularly in hepatocytes, cardiomyocytes, and cancer cells exhibiting metabolic plasticity. This application note details the protocol for using Sodium Propionate-1,2-13C2 to quantify anaplerotic flux into the TCA cycle. We provide a mechanistic rationale, optimized concentrations to avoid cytotoxicity, and a rigorous workflow for mass spectrometry (MS)-based isotopologue analysis.

Introduction: Beyond Glucose and Glutamine

Cellular metabolism is rarely linear. While the canonical view focuses on glucose (glycolysis) and glutamine (glutaminolysis) fueling the TCA cycle, cells often utilize alternative carbon sources to maintain mitochondrial respiration and biosynthetic precursors. Propionate, a short-chain fatty acid (SCFA), enters the TCA cycle at the level of succinyl-CoA, bypassing the oxidative decarboxylation steps of the early TCA cycle.

Why Sodium Propionate-1,2-13C2?

-

Specificity: Unlike uniformly labeled [U-13C3]propionate, the [1,2-13C2] isotopomer provides a distinct mass shift (M+2) that is easily distinguishable from background noise and natural abundance.

-

Anaplerotic Tracing: It specifically measures the flux through Propionyl-CoA Carboxylase (PCC) and Methylmalonyl-CoA Mutase (MUT), pathways often upregulated in metabolic disorders and certain cancers.

-

Cost-Effectiveness: Targeted labeling often provides higher signal-to-noise ratios for specific pathway segments compared to uniform labeling.

Mechanism of Action & Atom Mapping

To interpret the data correctly, one must understand the fate of the carbon atoms.

-

Entry: Sodium Propionate-1,2-13C2 (C1 and C2 labeled) is converted to Propionyl-CoA-1,2-13C2 .

-

Carboxylation: PCC carboxylates C2 with unlabeled CO2 (from bicarbonate), forming Methylmalonyl-CoA . The label remains on the original C1 and C2 positions.

-

Rearrangement: MUT rearranges the carbon skeleton to form Succinyl-CoA .

-

Crucial Detail: The rearrangement results in Succinyl-CoA retaining both 13C atoms.

-

-

TCA Cycle Entry: Succinyl-CoA enters the TCA cycle.[1] Because Succinate is a symmetric molecule, the label is randomized across the terminal carbons, but the mass shift remains M+2 .

Pathway Visualization The following diagram illustrates the metabolic fate of Sodium Propionate-1,2-13C2.

Figure 1: Metabolic pathway of Sodium Propionate-1,2-13C2. The tracer enters the TCA cycle as Succinyl-CoA, generating M+2 isotopologues of downstream intermediates.

Experimental Design & Optimization

Cell Culture Conditions

Standard fetal bovine serum (FBS) contains undefined levels of lipids and ketone bodies that can dilute the isotopic signal.

-

Requirement: Use Dialyzed FBS (dFBS) for at least 24 hours prior to and during the experiment. This removes small molecules (<10 kDa) including endogenous propionate and unlabeled fatty acids.

-

Base Media: Use glucose/glutamine-free media (e.g., DMEM no glucose/glutamine) and reconstitute with known concentrations (e.g., 5 mM Glucose, 0.5 mM Glutamine) to strictly control carbon inputs.

Concentration Optimization (The "Goldilocks" Zone)

Propionate can be cytotoxic at high concentrations, inducing autophagy or apoptosis in sensitive lines (e.g., glioblastoma). Conversely, too little tracer yields insufficient signal.

-

Recommended Range: 0.5 mM – 2.0 mM.

-

Toxicity Check: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration gradient (0, 0.5, 1, 2, 5, 10 mM) for 24 hours. Select the highest concentration that does not significantly alter proliferation or morphology compared to vehicle control.

Time Course

-

Steady State: 12–24 hours. Ideal for determining the total contribution of propionate to the TCA pool.

-

Dynamic Flux: 0, 15, 30, 60, 120 minutes. Required if calculating specific reaction rates (flux modeling).

Detailed Protocol

Phase 1: Reagent Preparation

-

Stock Solution (1 M): Dissolve Sodium Propionate-1,2-13C2 in sterile, molecular-grade water. Filter sterilize (0.22 µm). Store at -20°C.

-

Labeling Media: Prepare DMEM with 10% Dialyzed FBS. Add Sodium Propionate-1,2-13C2 to the optimized concentration (e.g., 1 mM).

Phase 2: Cell Treatment

-

Seed cells in 6-well plates (approx. 500,000 cells/well) in standard media. Allow attachment overnight.

-

Wash cells 2x with warm PBS to remove residual rich media.

-

Add Labeling Media (2 mL/well).

-

Incubate for the determined time point (e.g., 24 hours).

-

Controls:

-

Unlabeled Control: Cells treated with unlabeled Sodium Propionate (natural abundance correction).

-

Vehicle Control: Media without propionate (to assess baseline TCA pool sizes).

-

Phase 3: Metabolite Extraction (Quenching)

Speed is critical to stop metabolism instantly.

-

Place the plate on a bed of dry ice or ice-water slurry.

-

Aspirate media completely.

-

Wash 1x with ice-cold PBS (fast wash).

-

Add 1 mL 80% Methanol/20% Water (pre-chilled to -80°C).

-

Scrape cells and transfer the suspension to a pre-chilled Eppendorf tube.

-

Vortex vigorously for 10 seconds.

-

Freeze-thaw cycle: Liquid nitrogen (1 min) -> 37°C bath (1 min) -> Liquid nitrogen. Repeat 3x to lyse membranes.

-

Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Transfer supernatant to a new glass vial.

-

Dry under nitrogen stream or vacuum concentrator (SpeedVac).

Phase 4: Derivatization & GC-MS Analysis

Note: LC-MS can also be used, but GC-MS is robust for TCA intermediates.

-

Oximation: Add 50 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 30°C for 90 mins.

-

Silylation: Add 50 µL MSTFA + 1% TMCS. Incubate 37°C for 30 mins.

-

Analysis: Inject 1 µL into GC-MS (e.g., Agilent 7890/5975). Use a DB-5MS column.

Data Analysis & Interpretation

Isotopologue Distribution

Analyze the Mass Isotopomer Distribution (MID) for key metabolites.

| Metabolite | Primary Fragment (m/z) | Expected Shift (1,2-13C2 Propionate) | Interpretation |

| Succinate | 247 (M0) | M+2 (249) | Direct entry via anaplerosis. |

| Fumarate | 245 (M0) | M+2 (247) | Conversion from Succinate. |

| Malate | 419 (M0) | M+2 (421) | Conversion from Fumarate. |

| Citrate | 465 (M0) | M+2 (467) | Condensation of M+2 OAA + Unlabeled Acetyl-CoA. |

| Citrate | 465 (M0) | M+4 (469) | Second turn of the TCA cycle (rare in short trace). |

Workflow Diagram

Figure 2: Experimental workflow for metabolic flux analysis.

Troubleshooting & Pitfalls

-

Low Enrichment:

-

Cause: High endogenous propionate production or insufficient tracer concentration.

-

Solution: Ensure dialyzed FBS is used; increase tracer to 2 mM (if non-toxic).

-

-

High M+0 Background:

-

Cause: Incomplete derivatization or contamination.

-

Solution: Use fresh derivatization reagents; check water purity.

-

-

M+1 Signal:

-

Cause: While M+2 is expected, M+1 can appear if there is significant recycling of labeled CO2 or impurities.

-

Solution: Verify tracer purity (>99%). Small M+1 is normal due to natural abundance (correct using software like IsoCor).

-

References

-

Metallo, C. M., et al. (2012). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

-

Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link

-

Perry, R. J., et al. (2016). "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

-

Crown, S. B., et al. (2015). "Experimental design for 13C metabolic flux analysis using a genetic algorithm." Metabolic Engineering. Link

-

Sigma-Aldrich. "Sodium propionate-1,2-13C2 Product Sheet." Link

Sources

Application Note & Protocol: In Vivo Tracking of Sodium Propionate-1,2-¹³C₂ in Liver Perfusion Models

Introduction

The liver stands as the central hub of metabolic activity, orchestrating the intricate balance of nutrient processing, energy homeostasis, and detoxification. Understanding the dynamic fluxes through its metabolic pathways is paramount for elucidating the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and inherited metabolic disorders. Propionate, a short-chain fatty acid derived primarily from gut microbial fermentation of dietary fiber, is a key gluconeogenic precursor in the liver.[1][2] Its metabolic fate is intricately linked to the tricarboxylic acid (TCA) cycle and anaplerosis, making it a critical substrate to probe hepatic energy metabolism.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo tracking of sodium propionate-1,2-¹³C₂ in liver perfusion models. By employing stable isotope tracing, a powerful technique that follows the journey of labeled atoms through biochemical reactions, we can gain profound insights into hepatic metabolic dynamics.[3][4] This methodology, combining an ex vivo liver perfusion system with downstream analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), offers a controlled environment to quantify metabolic fluxes with high precision.[5][6] We will delve into the theoretical underpinnings, provide a detailed step-by-step experimental protocol, and guide you through data analysis and interpretation, all while maintaining the highest standards of scientific integrity and reproducibility.

Theoretical Background

The Metabolic Journey of Propionate

Propionate, once taken up by hepatocytes, is activated to its coenzyme A (CoA) derivative, propionyl-CoA.[1] The metabolic cascade that follows channels the carbon backbone of propionate into the TCA cycle, a central engine of cellular energy production. This conversion is a multi-step process occurring within the mitochondria:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[7][8][9]

-

Isomerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[10]

-

Rearrangement: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[8][9][11]

Succinyl-CoA is a key intermediate of the TCA cycle. By introducing propionate labeled with ¹³C at the first and second carbon positions (sodium propionate-1,2-¹³C₂), we can trace the flow of these labeled carbons through the TCA cycle and into connected pathways, such as gluconeogenesis.

Principles of ¹³C Stable Isotope Tracing

Stable isotope tracing utilizes non-radioactive isotopes, such as ¹³C, to label specific atoms within a molecule.[4] When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized alongside its unlabeled counterpart.[12] Analytical techniques like NMR and mass spectrometry can distinguish between molecules containing ¹³C (isotopologues) and those with the naturally abundant ¹²C.[4][13] By measuring the incorporation of ¹³C into downstream metabolites, we can deduce the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[14]

The choice of sodium propionate-1,2-¹³C₂ is strategic. The two adjacent ¹³C atoms allow for the tracking of the intact carbon backbone through the initial enzymatic steps. The specific labeling patterns observed in TCA cycle intermediates and related amino acids provide rich information about the relative contributions of different metabolic routes.

Experimental Design and Protocols

This section outlines a detailed protocol for an ex vivo mouse liver perfusion experiment. This model allows for the study of the liver in isolation, providing precise control over nutrient and hormone supply while maintaining the organ's architecture and cellular heterogeneity.[15][16]

Materials and Reagents

| Category | Item | Specifications |

| Tracer | Sodium propionate-1,2-¹³C₂ | 99 atom % ¹³C |

| Perfusion System | Isolated liver perfusion apparatus | Including pump, oxygenator, heat exchanger, and organ chamber |

| Surgical Instruments | Standard microsurgical kit | Forceps, scissors, vessel cannulas, sutures |

| Perfusion Buffer | Krebs-Henseleit Bicarbonate (KHB) Buffer | Supplemented with bovine serum albumin (BSA), glucose, and amino acids |

| Anesthetics | Isoflurane or injectable anesthetic cocktail | As per institutional guidelines |

| Anticoagulant | Heparin | 1000 units/mL |

| Sample Collection | Cryovials, syringes, needles | Pre-chilled |

| Analytical Instruments | High-resolution NMR spectrometer, LC-MS/MS system |

Experimental Workflow Diagram

Caption: Experimental workflow for ¹³C-propionate tracing in ex vivo liver perfusion.

Step-by-Step Protocol

1. Preparation (Pre-Surgery)

-

Prepare Krebs-Henseleit Bicarbonate (KHB) Buffer: Prepare fresh KHB buffer and sterile filter. Supplement with 2.5% dialyzed bovine serum albumin (BSA), 5 mM glucose, and a physiological mixture of amino acids. Maintain pH at 7.4 by gassing with 95% O₂ / 5% CO₂.

-

Prime the Perfusion System: Assemble the perfusion apparatus and prime the entire circuit with the prepared KHB buffer, ensuring no air bubbles are present. Warm the buffer to 37°C using the heat exchanger.

-

Prepare Tracer Stock: Dissolve sodium propionate-1,2-¹³C₂ in KHB buffer to create a concentrated stock solution. The final concentration in the perfusate will typically be in the range of 0.5-2 mM.

2. Surgical Procedure: Liver Isolation

-

Anesthesia and Anticoagulation: Anesthetize the mouse according to your institution's approved protocol. Once a surgical plane of anesthesia is reached, administer heparin (100 units) via the inferior vena cava to prevent clotting.

-

Cannulation: Perform a midline laparotomy to expose the abdominal cavity. Carefully dissect the portal vein and place loose ligatures around it. Insert a cannula into the portal vein and secure it with the ligatures.

-

Initiate Perfusion: Immediately start the perfusion with pre-warmed, oxygenated KHB buffer at a flow rate of approximately 2-4 mL/min. The liver should blanch uniformly.

-

Excision: Cut the inferior vena cava to allow the perfusate to flow out. Carefully excise the liver from the animal and transfer it to the organ chamber of the perfusion apparatus.

3. Ex Vivo Perfusion and Isotope Tracing

-

Stabilization: Allow the liver to stabilize in the recirculating perfusion system for 30 minutes. Monitor perfusion pressure, flow rate, and the visual appearance of the liver.

-

Introduction of Tracer: After the stabilization period, introduce the sodium propionate-1,2-¹³C₂ stock solution into the perfusate reservoir to achieve the desired final concentration.

-

Sample Collection (Perfusate): Collect perfusate samples (approximately 1 mL) at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the addition of the tracer. Immediately quench metabolic activity by adding the sample to a tube containing a suitable solvent (e.g., ice-cold methanol) and store at -80°C.

-

Termination and Tissue Collection: At the end of the perfusion period (e.g., 120 minutes), terminate the experiment. Quickly remove the liver, blot it dry, and freeze-clamp portions in liquid nitrogen. Store the tissue samples at -80°C until metabolite extraction.

Sample Processing and Analysis

Metabolite Extraction

For both liver tissue and perfusate samples, a common method for extracting polar metabolites is a biphasic extraction using methanol, chloroform, and water.

-

Tissue Homogenization: Homogenize the frozen liver tissue in a mixture of ice-cold methanol and water.

-

Phase Separation: Add chloroform to the homogenate and vortex vigorously. Centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

-

Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites of interest.

-

Drying: Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C.

¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the specific positions of ¹³C labels within a molecule, providing detailed information about metabolic pathways.[17][18]

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

-

Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. One-dimensional ¹³C spectra and two-dimensional ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra are commonly used.

-

Data Analysis: Analyze the spectra to identify metabolites and quantify the ¹³C enrichment at specific carbon positions. The splitting patterns in the spectra can reveal ¹³C-¹³C couplings, which are indicative of the intact incorporation of the labeled propionate backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and is ideal for measuring the overall ¹³C enrichment in a wide range of metabolites.[4][6][12]

-

Sample Preparation: Reconstitute the dried metabolite extracts in a solvent compatible with the LC method.

-

Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).

-

Mass Spectrometry Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Extract the mass isotopologue distributions (MIDs) for metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the extent and pattern of ¹³C incorporation from propionate into downstream metabolites.

Calculating ¹³C Enrichment

The fractional enrichment (FE) of a metabolite can be calculated from the mass isotopologue distribution data obtained from LC-MS:

FE = (∑ (i * Aᵢ)) / (n * ∑ Aᵢ)

Where:

-

i is the number of ¹³C atoms in an isotopologue

-

Aᵢ is the abundance of the isotopologue with i ¹³C atoms

-

n is the total number of carbon atoms in the molecule

Interpreting Labeling Patterns

The distribution of ¹³C in key metabolites provides a window into hepatic metabolism:

-

Succinate, Fumarate, Malate: The appearance of M+2 isotopologues in these TCA cycle intermediates confirms the entry of the ¹³C₂ backbone from propionate via succinyl-CoA.

-

Aspartate and Glutamate: These amino acids are in close equilibrium with the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively. The labeling patterns in aspartate and glutamate reflect the labeling of their corresponding keto-acids in the TCA cycle.

-

Glucose: The presence of ¹³C in glucose indicates active gluconeogenesis from propionate. The specific positions of the ¹³C atoms in the glucose molecule can reveal the pathways of carbon scrambling within the TCA cycle.

Metabolic Pathway Visualization

Caption: Metabolic fate of ¹³C₂-propionate in the liver.

Conclusion

The use of sodium propionate-1,2-¹³C₂ in conjunction with ex vivo liver perfusion models offers a robust and insightful approach to quantitatively assess hepatic metabolism. This detailed application note provides a framework for researchers to implement this powerful technique, from experimental design and execution to data analysis and interpretation. By carefully tracing the path of labeled carbon atoms, scientists can unravel the complexities of liver function in both health and disease, paving the way for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

- Chandler, R. J., et al. (n.d.). Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells. Vertex AI Search.

- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- DeBalsi, K. L., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 20(5), 400-406.

- MedLink Neurology. (n.d.). Conversion of propionyl-CoA in succinyl CoA.

- Dr.Oracle. (2025, May 25). What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)?.

- MDPI. (2024, May 31).

- PubMed. (2024, October 24). A reproducible extended ex-vivo normothermic machine liver perfusion protocol utilising improved nutrition and targeted vascular flows.

- NCBI Bookshelf. (n.d.). Figure 1. [Major pathway of the conversion...]. GeneReviews®.

- ResearchGate. (n.d.). Pathway of the conversion of propionyl-CoA into succinyl-CoA....

- PubMed. (2017, September 15).

- PubMed. (n.d.). Stable Isotope Tracing Experiments Using LC-MS.

- JoVE. (2022, January 19). Video: Ex Vivo Hepatic Perfusion Through the Portal Vein in Mouse.

- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.

- Oxford Academic. (2012, March 15).

- (n.d.).

- ACS Publications. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry.

- PubMed Central. (n.d.).

- PubMed. (2011, June 1).

- PubMed Central. (n.d.). Ex Vivo Hepatic Perfusion through the Portal Vein in Mouse.

- An-Najah Staff. (2021, October 31). Biological effects of propionic acid in humans.

Sources

- 1. Propionate [link.vet.ed.ac.uk]

- 2. staff.najah.edu [staff.najah.edu]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 8. medlink.com [medlink.com]

- 9. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Use of isolated liver perfusion in metabolic studies: ground-laying work in experimental hepatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ex Vivo Hepatic Perfusion through the Portal Vein in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Kinetic analysis of dynamic 13C NMR spectra: metabolic flux, regulation, and compartmentation in hearts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Dissolution Dynamic Nuclear Polarization (d-DNP) of Sodium Propionate-1,2-13C2

Abstract

This guide details the protocol for the hyperpolarization of Sodium Propionate-1,2-13C2 using dissolution Dynamic Nuclear Polarization (d-DNP). Unlike the widely used [1-13C]pyruvate, propionate serves as a specific probe for anaplerotic flux into the TCA cycle via succinyl-CoA, bypassing the pyruvate dehydrogenase (PDH) complex. This makes it a critical tool for assessing cardiac metabolism, mitochondrial dysfunction, and propionic acidemia models. The use of the 1,2-13C2 isotopomer allows for the detection of downstream metabolic scrambling and bond integrity through scalar coupling (

Strategic Experimental Design

The "Why": Mechanistic Grounding

The choice of Sodium Propionate-1,2-13C2 over [1-13C]propionate is deliberate. While the C1 carbonyl carbon possesses a long spin-lattice relaxation time (

-

Spectral Signature: The

coupling ( -

Metabolic Tracking: As propionate is converted to succinyl-CoA and enters the TCA cycle, the randomization of the label at the symmetric succinate stage can be tracked more robustly using dual labeling.

Glassing Matrix & Radical Selection

Successful DNP requires an amorphous "glassy" solid at 1.4 K to facilitate efficient electron-to-nucleus spin diffusion.

-

Substrate Nature: Sodium propionate is a hydrophilic salt.

-

Glassing Agent: A Glycerol:Water (1:1 v/v) mixture is selected. Glycerol prevents crystallization of the water/salt mixture upon freezing, ensuring a homogeneous distribution of radicals.

-

Radical: Trityl OX063 is the standard for carboxylate polarization. Its narrow EPR linewidth matches the Larmor frequency of

C nuclei, enabling efficient thermal mixing.

Protocol 1: Sample Preparation

Objective: Create a 3.0 M (approx.) substrate concentration in a glassing matrix with optimal radical distribution.

Reagents & Materials[1][2]

-

Substrate: Sodium Propionate-1,2-13C2 (99% isotope enrichment).

-

Radical: Trityl OX063 (GE Healthcare/Oxford Instruments).[1]

-

Solvent: Ultra-pure water (milli-Q) and Glycerol (molecular biology grade).

-

Gadolinium (Optional): Gd-DOTA (1-2 mM) can shorten polarization buildup time (

) by enhancing electron relaxation, though it accelerates nuclear

Step-by-Step Formulation (For 100 mg Scale)

-

Stock Solution Prep: Prepare a 1:1 (w/w) Glycerol:Water solution.

-

Weighing: Weigh 40 mg of Sodium Propionate-1,2-13C2 into a microcentrifuge tube.

-

Radical Addition: Weigh 2.5 mg of Trityl OX063.

-

Mixing: Add 65

L of the Glycerol:Water stock solution to the solids.-

Note: The final volume will be approximately 100

L. -

Target Concentration: ~3.0 M Propionate, ~15 mM Trityl.

-

-

Homogenization: Vortex vigorously for 2 minutes. Sonicate at

C for 5-10 minutes until the solution is optically clear and dark green (viscous syrup).-

QC Check: If crystals are visible, add 5

L water and re-sonicate. Crystallization destroys DNP efficiency.

-

Protocol 2: Polarization & Dissolution

Objective: Hyperpolarize the sample at 1.4 K and rapidly dissolve it for injection.

DNP Hardware Settings (Typical for 3.35 T / 94 GHz System)

| Parameter | Setting | Rationale |

| Temperature | 1.4 K (or lower) | Maximizes electron polarization ( |

| Microwave Freq | 94.100 - 94.120 GHz | Optimized for Trityl OX063 (Positive polarization lobe). |

| Irradiation Power | 20 - 100 mW | Sufficient to saturate electron transitions without heating. |

| Buildup Time | 45 - 60 minutes | Time to reach saturation (typically 3-4 |

Dissolution Parameters

-

Dissolution Media: 4.0 g of buffer solution (e.g., 40 mM TRIS or HEPES, pH 7.4) + 100 mg/L EDTA.[2]

-

Neutralization: Sodium propionate is a salt of a weak acid; the solution will be slightly alkaline. Ensure the buffer has sufficient capacity to maintain pH ~7.4.

-

-

Temperature: Superheat media to 170-180

C (pressure dependent, typically 10-12 bar). -

Process:

-

Trigger: Initiate dissolution.

-

Transfer: The superheated water flushes the frozen sample, melting it instantly.

-

Collection: Collect into a receiver vessel containing a neutralizing agent (if necessary) or directly into a syringe for injection.

-

Protocol 3: Quality Control & Acquisition

Objective: Verify polarization level and acquire metabolic data.

Pre-Injection QC

Immediately after dissolution, measure:

-

pH: Must be 7.2 – 7.6.

-

Temperature: Must be

C (physiological). -

Volume: Verify expected recovery (e.g., 4 mL).

MR Acquisition Strategy

-

Coil: Dual-tuned

coil. -

Sequence: Slice-selective spectroscopy (CSI) or spectral-spatial EPSI.

-

Flip Angle: Variable flip angle (VFA) scheme is recommended to preserve magnetization over the metabolic window (60-90s).

-

Center Frequency: Set on [1-

C]Propionate (-

Note: The [2-

C] resonance will be upfield (

-

Workflow Diagram

Caption: End-to-end workflow for Sodium Propionate-1,2-13C2 d-DNP, from sample formulation to MR acquisition.

Data Analysis: The Metabolic Pathway

Propionate enters the TCA cycle via the Propionyl-CoA Pathway . The hyperpolarized signal evolves as follows:

-

Propionate (Substrate): ~185 ppm (C1) and ~31 ppm (C2).

-

Propionyl-CoA: Conversion catalyzed by Propionyl-CoA Synthetase.[3]

-

Methylmalonyl-CoA: Carboxylation by PCC.

-

Succinyl-CoA: Isomerization by MUT (Vitamin B12 dependent).[3]

Key Insight: The conversion to Succinyl-CoA results in a symmetric molecule. If the label scrambles here, the 1,2-coupling pattern in downstream metabolites (like Malate or Fumarate) will change, providing a readout of TCA flux velocity.

Caption: Metabolic fate of Hyperpolarized Propionate. The primary MR window typically captures the conversion to Propionyl-CoA and potentially Succinyl-CoA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Polarization (<10%) | Crystallization of sample.[6] | Ensure 1:1 Glycerol:Water ratio. Check for optical clarity before freezing. |

| Short | Paramagnetic impurities (O2 or Radical). | Degas dissolution media thoroughly. Ensure radical concentration is not excessive (>20mM). |

| Foaming upon dissolution | Excess surfactant/viscosity. | Reduce Glycerol content slightly or increase dissolution buffer volume. |

| Missing C2 Signal | Fast relaxation ( | Focus acquisition on C1 (185 ppm). Use C2 only for isotopomer confirmation in phantom studies. |

References

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

-

Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[7][8][9][10] Biochemistry, 53(47), 7333–7357. Link

-

Merritt, M. E., et al. (2011).[11] Hyperpolarized 13C isotopomer analysis of glutamate metabolism in the heart. Journal of Magnetic Resonance, 211(2), 211-216. (Demonstrates utility of multiplet analysis in DNP).

-

Wolber, J., et al. (2004). Generating highly polarized nuclear spins in solution using dynamic nuclear polarization.[12] Nuclear Instruments and Methods in Physics Research Section A, 526(1-2), 173-181. Link

-

Sigma-Aldrich. Sodium propionate-1,2-13C2 Product Specification. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. cds.ismrm.org [cds.ismrm.org]

- 3. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propionate [link.vet.ed.ac.uk]

- 5. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. mr.copernicus.org [mr.copernicus.org]

- 10. Hyperpolarized [13C]-2-hydroxyethylpropionate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A new horizon of DNP technology: application to in-vivo 13C magnetic resonance spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cds.ismrm.org [cds.ismrm.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Isotopic Enrichment in Sodium Propionate-1,2-¹³C₂ Experiments

Welcome to the technical support center for stable isotope tracing experiments using sodium propionate-1,2-¹³C₂. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low isotopic enrichment in their experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to ensure the integrity and success of your metabolic flux studies.

Introduction to Propionate Metabolism

Sodium propionate, a three-carbon short-chain fatty acid, is a crucial metabolic intermediate. When using sodium propionate-1,2-¹³C₂, the labeled carbons are incorporated into the mitochondrial matrix and converted to propionyl-CoA. This intermediate is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA.[1][2][3] Succinyl-CoA enters the Tricarboxylic Acid (TCA) cycle, allowing the ¹³C label to be traced through central carbon metabolism.[1][4] Understanding this pathway is fundamental to designing experiments and interpreting labeling patterns.

Metabolic Pathway of Sodium Propionate-1,2-¹³C₂

Caption: Metabolic fate of Sodium Propionate-1,2-¹³C₂ into the TCA cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during ¹³C-propionate labeling experiments, providing a logical framework for troubleshooting.

Q1: My mass spectrometry results show very low or no ¹³C enrichment in my target metabolites. Where should I start troubleshooting?

A1: Low isotopic enrichment is a common issue that can stem from several stages of the experimental workflow. A systematic approach is crucial for identifying the root cause.

First, verify the integrity of your labeled substrate. Ensure the sodium propionate-1,2-¹³C₂ has not expired and has been stored correctly according to the manufacturer's instructions.[5]

Next, review your experimental design and cell culture conditions. Key factors to consider are:

-

Tracer Concentration: Is the concentration of labeled propionate in the medium sufficient to compete with endogenous, unlabeled sources?

-

Incubation Time: Has the experiment run long enough for the cells to reach an isotopic steady state? This can vary significantly between cell lines and metabolic pathways.[6][7]

-

Cell Density: High cell density can alter metabolic rates and nutrient uptake, potentially leading to the rapid depletion of the tracer from the medium.[8][9][10]

Finally, scrutinize your sample handling and analytical methods.[11] Contamination with unlabeled material, inefficient extraction, or issues with the mass spectrometer can all dilute your labeled signal.[12][13]

The following troubleshooting workflow can help you systematically diagnose the problem:

Caption: A step-by-step workflow for troubleshooting low isotopic enrichment.

Q2: How does cell density impact my labeling experiment, and what is the optimal density?

A2: Cell density is a critical, often underestimated, variable. As cell populations increase, their metabolic behavior changes.[8] At high confluency, cells may experience:

-

Reduced Nutrient Uptake: Contact inhibition can slow cell proliferation and reduce the uptake of nutrients, including your ¹³C tracer.[8]

-

Altered Metabolic Flux: High-density cultures can shift their metabolic pathways, for example, from glycolysis to lactate consumption, which will alter the flow of the ¹³C label.[8]

-

Rapid Tracer Depletion: A higher number of cells will consume the labeled substrate from the medium more quickly, potentially before isotopic steady state is reached.[6]

The optimal cell density is typically in the mid-to-late exponential growth phase (around 80% confluency for adherent cells).[14] It is crucial to perform preliminary experiments to determine the ideal density for your specific cell line and experimental conditions.[6]

| Cell Density | Pros | Cons | Recommendation |

| Low (<50% confluency) | Ample nutrient availability. | Lower cell biomass for extraction, potentially leading to low signal. | Not ideal for maximizing signal from labeled metabolites. |

| Optimal (70-80% confluency) | High metabolic activity and nutrient uptake. Sufficient biomass for analysis. | Requires careful timing to harvest before overgrowth. | Recommended for most labeling experiments. |

| High (>90% confluency) | High cell biomass. | Risk of contact inhibition, altered metabolism, and rapid nutrient depletion.[8][9] | Avoid, as it can lead to inconsistent and difficult-to-interpret results. |

Q3: I'm not sure if my sample preparation is adequate. What are the best practices for quenching metabolism and extracting metabolites?

A3: Improper sample handling is a major source of variability and can lead to the loss of labeled metabolites.[12][15] The goal is to instantly halt all enzymatic activity (quenching) and efficiently extract the metabolites of interest.

Best Practices for Sample Preparation:

-

Rapid Quenching: This is arguably the most critical step. For adherent cells, aspirate the labeling medium and immediately wash with ice-cold saline or PBS before adding a quenching solution like liquid nitrogen or a cold solvent mixture.[11][16] The key is speed to prevent metabolic changes.

-

Efficient Extraction: A common and effective method is using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.[11] This precipitates proteins while keeping small molecule metabolites in solution.

-

Consistent Storage: After extraction, samples should be stored at -80°C to prevent degradation.[12][17][18]

-

Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade metabolites.[15][17] It is best to aliquot samples into single-use volumes before the initial freezing.[15][17]

Protocol: Metabolite Extraction from Adherent Mammalian Cells

-

Preparation: Pre-chill extraction solvent (80% Methanol/20% Water) and wash buffer (e.g., PBS) to -80°C and 4°C, respectively.

-

Medium Removal: Aspirate the ¹³C-labeling medium from the culture dish.

-

Washing: Quickly wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.

-

Quenching & Extraction: Immediately add a sufficient volume of -80°C extraction solvent to the dish to cover the cell monolayer. Place the dish on dry ice.

-

Cell Lysis: Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extract at -80°C until analysis.[18]

Q4: My GC-MS analysis shows poor peak shape and low signal intensity. How can I improve this?

A4: Poor chromatography can significantly impact the quantification of isotopic enrichment. Common issues in GC-MS analysis of labeled compounds include peak tailing, low sensitivity, and baseline noise.

-

Peak Tailing: For polar compounds like propionate and its downstream metabolites, interactions with active sites in the GC system can cause peak tailing.[19] Derivatization to a less polar form, such as a methyl or silyl ester, is often necessary to improve peak shape and volatility.[19]

-

Low Sensitivity: This can be due to a variety of factors including leaks in the system, a contaminated ion source, or a suboptimal injection method.[13][20] Regular maintenance, including cleaning the ion source and checking for leaks, is essential.

-